molecular formula C11H10N2O3S2 B12160554 Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B12160554
M. Wt: 282.3 g/mol
InChI Key: JELYNNLSUDZTMB-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Thiophene Group: The thiophene moiety is introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves esterification to introduce the methyl ester group. This can be achieved by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

Medicine

Medicinally, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for these high-tech applications.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar reactivity.

    4-Methylthiazole: Shares the thiazole ring but lacks the thiophene moiety.

    Methyl 2-aminothiazole-5-carboxylate: Similar structure but with an amino group instead of the thiophene moiety.

Uniqueness

Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is unique due to the combination of the thiazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and interaction profiles.

Biological Activity

Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate, a synthetic derivative of thiazole, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Profile

  • Molecular Formula : C12H12N2O3S2
  • CAS Number : 330978-57-9
  • Molar Mass : 296.37 g/mol

1. Xanthine Oxidase Inhibition

Research indicates that derivatives of thiazole, including this compound, exhibit significant xanthine oxidase inhibitory activity. Xanthine oxidase is an enzyme involved in purine metabolism and is a target for gout treatment due to its role in uric acid production.

Key Findings :

  • Compounds structurally similar to this compound demonstrated IC50 values ranging from 3.6 to 9.9 µM for xanthine oxidase inhibition .

2. Antioxidant Activity

The compound has also been studied for its antioxidant properties. It acts as a free radical scavenger, which can mitigate oxidative stress—a contributing factor in various diseases including diabetes and cardiovascular disorders.

Case Study :
A study evaluated the effects of a related thiazole derivative on oxidative stress parameters in diabetic rats. The compound significantly reduced levels of reactive oxygen species (ROS) and improved antioxidant enzyme activities .

3. Anti-diabetic Properties

In experimental models, this compound has shown potential in managing hyperglycemia and improving insulin sensitivity.

Research Insights :
In a study involving streptozotocin-induced diabetic rats, administration of the compound resulted in:

  • Significant reduction in blood glucose levels.
  • Improved oral glucose tolerance test (OGTT) results.
    These effects were attributed to its ability to enhance insulin sensitivity and reduce inflammation markers such as TNF-alpha and IL-6 .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound's structure allows it to interact with the active site of xanthine oxidase, inhibiting its activity and consequently reducing uric acid production.
  • Antioxidant Mechanism : It may enhance the activity of endogenous antioxidant enzymes while directly scavenging free radicals.
  • Anti-inflammatory Action : The compound appears to modulate inflammatory pathways, reducing cytokine levels associated with chronic inflammation.

Data Summary Table

Activity TypeMechanismReference
Xanthine Oxidase InhibitionCompetitive inhibition
Antioxidant ActivityFree radical scavenging
Anti-diabetic EffectsImproved insulin sensitivity

Properties

Molecular Formula

C11H10N2O3S2

Molecular Weight

282.3 g/mol

IUPAC Name

methyl 4-methyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H10N2O3S2/c1-6-8(10(15)16-2)18-11(12-6)13-9(14)7-4-3-5-17-7/h3-5H,1-2H3,(H,12,13,14)

InChI Key

JELYNNLSUDZTMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C(=O)OC

Origin of Product

United States

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